Compound Description: NPPA is a potential template for drug design against Chronic Myelogenous Leukemia (CML). Studies show it exhibits an energy affinity of ΔG = -10.3 kcal/mol towards the CML-related enzyme kinase (PDB ID 2hyy). While this is less negative than the control molecule Imatinib (ΔG = -12.8 kcal/mol), it demonstrates potential for further development. []
Relevance: NPPA shares a core pyrimidine-2-amine structure with 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. Both compounds feature aryl substituents at the 4- and 6-positions of the pyrimidine ring and a nitro group within one of the aryl substituents. []
Compound Description: SK-25 displays significant cytotoxicity towards MiaPaCa-2 malignant cells with an IC50 value of 1.95 μM, inducing apoptosis in these cells. [] In vivo studies show SK-25 inhibits tumor development in Ehrlich ascites carcinoma (EAC) by 94.71%, in solid Ehrlich tumor (ET) by 59.06%, and in solid Sarcoma 180 by 45.68% at a 30 mg/kg dose. [] Furthermore, SK-25 exhibits low toxicity in mice with a maximum tolerated dose of 1000 mg/kg in acute oral toxicity studies. []
Relevance: SK-25 shares a very similar structure with 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. The key difference lies in the replacement of the 4-nitrophenyl group in the target compound with a pyridin-4-yl group in SK-25 and the presence of a carbonyl group at the 2-position of the pyrimidine ring instead of an amine group. []
Compound Description: DP-1 is part of a series of pyrimidine compounds investigated for their hydrogen bonding (HB) properties. Quantum chemical calculations identified one nitrogen atom of the pyrimidine nucleus as the major HB site in DP-1. []
Relevance: DP-1 and 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine share the same pyrimidine-2-amine core structure. Both molecules possess aryl substituents at the 4- and 6-positions. The difference lies in the specific aryl groups: DP-1 features a 4-fluorophenyl and a furan-2-yl, while the target compound has a 4-nitrophenyl and a thiophen-2-yl group, respectively. []
Compound Description: DP-2 belongs to a series of pyrimidine compounds studied for their hydrogen bonding (HB) characteristics. Quantum chemical calculations identified one nitrogen atom of the pyrimidine nucleus as the major HB site. []
Relevance: Similar to DP-1, DP-2 shares the pyrimidine-2-amine core structure with 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine and features aryl groups at the 4- and 6-positions. The distinction lies in DP-2 having a 4-chlorophenyl and a furan-2-yl group, compared to the target compound's 4-nitrophenyl and thiophen-2-yl groups. []
Compound Description: DP-3, within a series of pyrimidine compounds investigated for their hydrogen bonding (HB) properties, showed similar characteristics to DP-1 and DP-2. Quantum chemical calculations highlighted one specific nitrogen atom of the pyrimidine nucleus as the primary HB site in DP-3. []
Relevance: DP-3 also shares the core pyrimidine-2-amine structure with 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. Similar to the previous two compounds, DP-3 features a 4-bromophenyl and furan-2-yl substituent at the 4- and 6-positions, contrasting with the target compound's 4-nitrophenyl and thiophen-2-yl groups. []
Compound Description: This series of compounds represents highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). [] Optimization within this series led to the discovery of compound 83, an orally bioavailable inhibitor with significant selectivity for CDK4/6. [] In vivo studies demonstrated its ability to inhibit tumor growth in MV4-11 acute myeloid leukemia mouse xenografts without significant toxicity. []
Relevance: This series of compounds, including 83, shares the core pyrimidine-2-amine structure with 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. The key difference lies in the presence of a thiazolyl substituent at the 4-position and a pyridin-2-yl substituent at the 2-amino group of the pyrimidine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.